molecular formula C5H10O2Zn B093234 Zinc pivalate CAS No. 15827-10-8

Zinc pivalate

Cat. No.: B093234
CAS No.: 15827-10-8
M. Wt: 167.5 g/mol
InChI Key: RGMJDGBMMBIUOX-UHFFFAOYSA-N
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Description

{10}\text{H}{18}\text{O}_{4}\text{Zn} ). It is a white, amorphous solid that is known for its enhanced air and water stability. This compound is widely used in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions.

Mechanism of Action

Target of Action

Zinc pivalate, like other zinc compounds, primarily targets zinc-dependent proteins , which include transcription factors and enzymes of key cell signaling pathways . These proteins play crucial roles in various biological processes such as cell proliferation, apoptosis, and antioxidant defenses .

Mode of Action

It is known that zinc compounds generally interact with their targets by binding to the zinc-binding sites of proteins, thereby modulating their activity . For instance, this compound may bind to the mineralocorticoid receptor, similar to desoxycorticosterone pivalate .

Biochemical Pathways

This compound likely affects multiple biochemical pathways due to the broad range of proteins that zinc can interact with. For instance, it may influence pathways involved in the metabolism of sodium, potassium, and water . Additionally, this compound might be involved in the synthesis of thermotropic liquid crystalline polymers through Negishi-type reactions .

Pharmacokinetics

It’s known that this compound is a solid compound that can be stored in an inert atmosphere at room temperature . It’s also suggested that this compound has a higher catalytic activity compared to zinc acetate .

Result of Action

The molecular and cellular effects of this compound’s action are likely diverse due to the wide range of proteins it can interact with. For example, it may affect the concentration of sodium and potassium in the blood . In the context of polymer synthesis, this compound can promote the formation of Csp3–Csp3 bonds, which are important for the synthesis of pharmaceuticals and agrochemicals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of an inert atmosphere can help maintain its stability . Moreover, the introduction of electron-active groups into carbene positions can slightly diminish the stability of the resulting adducts .

Biochemical Analysis

Biochemical Properties

Zinc Pivalate, like other zinc carboxylates, has been analyzed using ultra-high-field 67Zn NMR spectroscopy

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. A related compound, zinc acetate, reacts with pivalic acid to form this compound . This suggests that this compound may be stable under certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc pivalate can be synthesized through various methods. One common method involves the reaction of pivalic acid with zinc oxide. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The process involves the following steps :

  • Dissolve pivalic acid in toluene to form a colorless solution.
  • Add zinc oxide to the solution in portions while maintaining the temperature at 25°C.
  • Equip the reaction flask with a Dean-Stark trap and reflux condenser, and stir the suspension under nitrogen at reflux for 16 hours.
  • After cooling, concentrate the mixture by rotary evaporation and remove the remaining pivalic acid and water under vacuum.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The use of continuous flow setups has been shown to expand the field of applications and allow for the preparation of highly reactive organosodium reagents .

Chemical Reactions Analysis

Types of Reactions: Zinc pivalate undergoes various types of chemical reactions, including:

    Oxidation: this compound can participate in oxidation reactions, often facilitated by transition metal catalysts.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: One of the most notable reactions is the substitution reaction, particularly in transition metal-catalyzed cross-couplings.

Common Reagents and Conditions:

    Reagents: Common reagents include pivalic acid, zinc oxide, and various organic halides.

    Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. The use of solvents like toluene and tetrahydrofuran (THF) is common.

Major Products: The major products formed from these reactions include polyfunctional ketones and other organozinc compounds .

Scientific Research Applications

Zinc pivalate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Zinc pivalate is unique compared to other organozinc compounds due to its enhanced air and water stability. Similar compounds include:

    Zinc acetate: Less stable in air and water compared to this compound.

    Zinc chloride: More reactive but less stable.

    Zinc bromide: Similar reactivity but lower stability.

The uniqueness of this compound lies in its ability to maintain stability while exhibiting high reactivity in various chemical reactions .

Properties

CAS No.

15827-10-8

Molecular Formula

C5H10O2Zn

Molecular Weight

167.5 g/mol

IUPAC Name

2,2-dimethylpropanoic acid;zinc

InChI

InChI=1S/C5H10O2.Zn/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);

InChI Key

RGMJDGBMMBIUOX-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Zn+2]

Canonical SMILES

CC(C)(C)C(=O)O.[Zn]

Key on ui other cas no.

15827-10-8

Synonyms

zinc pivalate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 3-(trifluormethyl)phenylzinc pivalate (1d) product can be stored under inert gas atmosphere at ambient temperature for one week without any loss of activity (entry 1, Table 1 below). After 5 minutes of storage in air, 95% of active zinc species could be determined by titration (Table 1, entry 2). After 15 minutes, the activity is reduced to 58% (Table 1, entry 3) and after 30 and 45 minutes, activities of 43% and 40% are obtained (Table 1, entries 4-5). After storage on air for 60 minutes, active zinc species cannot be detected (Table 1, entry 6).
Quantity
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0 (± 1) mol
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Zinc pivalate

Synthesis routes and methods II

Procedure details

Pivalic acid (20.4 g, 22.6 mL, 200 mmol) is placed in a dry and argon-flushed 500 mL Schlenk-flask equipped with a magnetic stirring bar and a septum, and the pivalic acid is dissolved in dry THF (100 mL). The solution is cooled to 0° C. and methyllithium (135 mL, 1.63 M in diethyl ether, 220 mmol) is added dropwise. After the evolution of methane gas has stopped, ZnCl2 in THF (100 mL, 1.0 M, 100 mmol) is added and the mixture is stirred for 2 h at 25° C. The solvent is removed in vacuo and zinc pivalate.2LiCl (2a) is obtained as a colourless solid in quantitative yield.
Quantity
22.6 mL
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reactant
Reaction Step One
Quantity
135 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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100 mL
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reactant
Reaction Step Four
Name
( 2a )

Synthesis routes and methods III

Procedure details

To 250 ml of water, warmed to 60°-70° C., was added 56.1 gm (0.55 mole) of pivalic acid (trimethylacetic acid). Then 31.25 gm (0.25 mole) of zinc carbonate was added portionwise over a period of 10 to 15 minutes and then the temperature was raised to 96°-98° C. After agitating the reaction mixture for 1 hour, the mixture was cooled to 4° C. with an ice bath for 30 minutes and the suspension filtered. The filter cake was washed once with 75 ml cold water and 3×50 ml cold acetone. The resulting product was dried at 60° C. for 16 hours in a draft oven to yield 58 gm (87%) of zinc pivaloate.
Quantity
56.1 g
Type
reactant
Reaction Step One
Name
zinc carbonate
Quantity
31.25 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
zinc pivaloate
Yield
87%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc pivalate
Reactant of Route 2
Zinc pivalate
Reactant of Route 3
Zinc pivalate

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